![molecular formula C19H16N4O2S B2406815 (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881978-08-1](/img/structure/B2406815.png)
(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
“(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A number of new 1,ω-bis ((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .
Scientific Research Applications
- Compound 5 derived from this structure demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). It rivals the current secondary-explosive benchmark, CL-20, suggesting its potential as a secondary explosive .
- Azo compound 10 boasts remarkable thermal stability (Td = 305 °C) and outperforms existing heat-resistant explosives with a calculated detonation velocity (Dv) of 9200 m/s and pressure (P) of 34.8 GPa .
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also impressive calculated detonation performance (Dv ≥ 8690 m/s and P ≥ 30.2 GPa). These features make them attractive candidates for primary explosives .
- Triazolo[4,3-c]quinazolines , structurally related to our compound, have been evaluated for their in vitro antitumor activity against various cancer cell lines. While this specific compound hasn’t been tested, exploring its potential in cancer research could be worthwhile .
Energetic Materials
Antitumor Activity
Future Directions
Future research could focus on further exploring the diverse pharmacological activities of “(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds. This includes their potential use as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17-22-23-18(20-21-19(23)26-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCJBKQZLEAQJ-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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